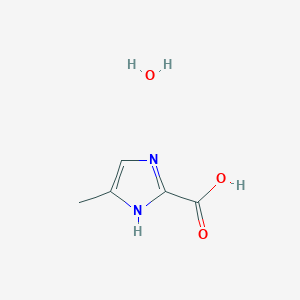

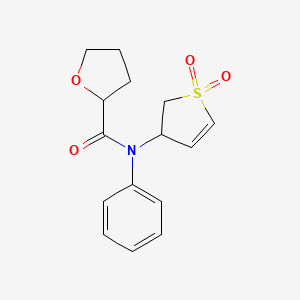

![molecular formula C13H14F2N4 B2819531 2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline CAS No. 941166-01-4](/img/structure/B2819531.png)

2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline, commonly known as DAA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAA is a heterocyclic compound that belongs to the triazoloazepine class of compounds.

Scientific Research Applications

Efficient Synthesis Methods

Research has highlighted efficient synthesis methods for compounds with similar structures. For instance, an efficient nine-step synthesis of a complex molecule involving difluoroethoxy and trifluoromethyl groups alongside a triazolopyrimidine ring has been developed. This method offers advantages such as shorter reaction times, milder conditions, and improved yields compared to previous methods (Wu et al., 2013).

Microwave-assisted Synthesis

Microwave-assisted synthesis has been applied to the preparation of fused heterocycles incorporating trifluoromethyl moiety. This approach enables rapid synthesis of compounds involving triazolo and triazine derivatives, showcasing the versatility of microwave irradiation in facilitating chemical reactions (Shaaban, 2008).

Chemical Properties and Applications

The synthesis of 9-trifluoromethylated triazoloazepine derivatives has been explored, demonstrating the chemical reactivity of such compounds and their potential utility in various applications. The study provides insights into reaction mechanisms and the synthesis of structurally complex molecules (Ding et al., 2002).

Novel Synthon for Heterocycles

The anionically activated trifluoromethyl group has been identified as a novel synthon for the synthesis of isoxazoles and triazines, expanding the toolkit for constructing nitrogen-containing heterocycles and exploring their potential applications (Strekowski et al., 1995).

Recyclization and Ring Opening Reactions

Studies on the recyclization of fluoroalkyl-dihydroazolotriazines have revealed their reaction with hydrazides and thiosemicarbazide, leading to the formation of novel azole derivatives. This research underscores the potential for chemical transformation and diversification of triazolo-triazine frameworks (Saloutin et al., 2006).

Properties

IUPAC Name |

2,4-difluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N4/c14-9-7-10(15)11(16)6-8(9)13-18-17-12-4-2-1-3-5-19(12)13/h6-7H,1-5,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKPXVDIUONEPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C3=CC(=C(C=C3F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)

![4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2819455.png)

![{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2819457.png)

![(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2819460.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2819469.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2819470.png)